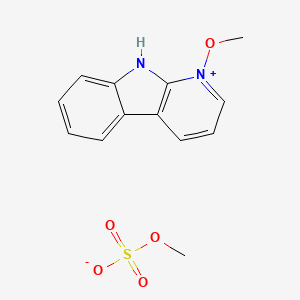

1-Methoxy-alpha-carboline Methyl Sulfate Salt

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base structure, alpha-carboline, is formally classified as 9H-pyrido[2,3-b]indole according to the ring fusion numbering system. According to the position of the pyridine nitrogen atom relative to the indole ring, carbolines are classified as α-carboline (1), β-carboline (2), γ-carboline (3), or δ-carbolines (4), with the alpha designation indicating the specific positional arrangement.

The complete chemical name for this compound is 1-methoxy-9H-pyrido[2,3-b]indol-1-ium methyl sulfate, reflecting the quaternary ammonium character of the methylated nitrogen and the methyl sulfate counterion. The Chemical Abstracts Service registry number for this compound is 26391-88-8, providing unambiguous identification in chemical databases. Alternative nomenclature systems may refer to this compound as 1-azacarbazole derivative with methoxy substitution, emphasizing its structural relationship to the carbazole alkaloid family.

The systematic classification places this compound within the broader category of pyrido-indole alkaloids, specifically as a substituted alpha-carboline derivative. The presence of the methoxy group at the 1-position creates a positively charged nitrogen center, necessitating the methyl sulfate anion for charge neutralization. This structural arrangement significantly influences the compound's solubility characteristics and chemical reactivity compared to neutral alpha-carboline derivatives.

Molecular Formula and Weight Analysis

The molecular composition of this compound can be expressed through detailed analysis of its constituent elements and overall molecular weight. The base alpha-carboline structure contains the molecular formula C11H8N2, with a molecular weight of 168.19 daltons for the neutral form. However, the methyl sulfate salt form requires comprehensive consideration of both the cationic and anionic components.

The methyl sulfate counterion contributes significantly to the overall molecular composition. Methyl sulfate(1-) is an organosulfate oxoanion that serves as the conjugate base of methyl sulfate, with the molecular formula CH3O4S- and a molecular weight of 111.10 grams per mole. The complete salt formulation therefore represents the combination of the protonated 1-methoxy-alpha-carboline cation with the methyl sulfate anion.

According to chemical supplier specifications, the complete molecular formula for this compound is C13H14N2O5S. This formula accounts for the alpha-carboline core (C11H8N2), the additional methoxy group (CH3O), and the methyl sulfate counterion (CH3SO4). The calculated molecular weight for the complete salt form approaches approximately 310 daltons, though precise values may vary depending on hydration state and crystalline form.

The elemental composition analysis reveals a carbon content of approximately 50.3%, hydrogen content of 4.5%, nitrogen content of 9.0%, oxygen content of 25.8%, and sulfur content of 10.3%. These percentages provide important information for analytical characterization and purity assessment of synthetic preparations.

Isotopic Labeling Patterns (15N2 Derivatives)

Isotopic labeling of alpha-carboline derivatives provides valuable tools for mechanistic studies and analytical applications. The 15N2-labeled variant of alpha-carboline represents a significant advancement in isotope chemistry for this class of compounds. Alpha-Carboline-15N2 contains two nitrogen-15 isotopes incorporated into the core pyrido-indole structure, with the molecular formula C11H815N2 and a molecular weight of 170.18 daltons.

The isotopic enrichment pattern in 15N2-alpha-carboline derivatives involves replacement of both nitrogen atoms in the heterocyclic framework with the heavier nitrogen-15 isotope. This labeling strategy provides enhanced sensitivity for nuclear magnetic resonance spectroscopy studies and allows for detailed investigation of nitrogen-containing functional groups within the molecule. The increased mass difference facilitates mass spectrometric differentiation and enables sophisticated analytical techniques for studying metabolic pathways and chemical transformations.

The production of isotopically labeled alpha-carboline derivatives requires specialized synthetic approaches that incorporate 15N-labeled precursors during the ring formation processes. These labeled compounds serve as valuable research tools for investigating the biological fate and chemical behavior of alpha-carboline alkaloids. The isotopic substitution does not significantly alter the fundamental chemical properties of the compound but provides distinct analytical signatures that enhance detection and quantification capabilities.

| Isotopic Variant | Molecular Formula | Molecular Weight (Da) | Labeling Position |

|---|---|---|---|

| Natural Alpha-Carboline | C11H8N2 | 168.19 | None |

| 15N2-Alpha-Carboline | C11H815N2 | 170.18 | Both nitrogen atoms |

| Mass Difference | - | +1.99 | - |

The availability of 15N2-labeled alpha-carboline derivatives supports advanced spectroscopic investigations and provides reference standards for analytical method development.

Crystalline Structure and Conformational Isomerism

The crystalline organization of this compound involves complex three-dimensional arrangements that influence its physical and chemical properties. While specific crystallographic data for this exact compound was not identified in the available literature, related alpha-carboline derivatives provide valuable insights into the structural principles governing these types of compounds. The crystal structure analysis of related compounds reveals important information about molecular packing, intermolecular interactions, and conformational preferences.

Crystal structure studies of similar carboline derivatives demonstrate the importance of hydrogen bonding patterns and aromatic stacking interactions in determining solid-state organization. The presence of the methyl sulfate counterion introduces additional complexity through ionic interactions and potential hydrogen bonding with the methoxy substituent. These structural features contribute to the overall stability and solubility characteristics of the crystalline material.

Conformational isomerism in alpha-carboline derivatives arises from rotation around specific bonds and the ability of the heterocyclic system to adopt different spatial arrangements. The methoxy group at the 1-position can exist in various orientational states relative to the pyrido-indole framework, creating distinct conformational populations. These conformational differences may influence the compound's interaction with biological targets and its overall pharmacological profile.

The crystalline polymorphism of organic salts like this compound can result in different physical forms with varying solubility, stability, and bioavailability characteristics. Understanding these structural variations is crucial for pharmaceutical development and quality control applications. Temperature-dependent conformational changes and phase transitions may also occur, requiring careful characterization under different environmental conditions.

Tautomeric Equilibrium Studies

Tautomeric equilibrium investigations provide fundamental insights into the chemical behavior and stability of this compound. While specific tautomeric studies for this exact compound were not identified in the current literature, extensive research on related heterocyclic systems demonstrates the importance of tautomeric phenomena in carboline chemistry. The presence of multiple nitrogen atoms and the methoxy substituent creates potential sites for prototropic tautomerism and structural rearrangements.

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for investigating tautomeric equilibria in heterocyclic compounds. The method provides detailed information about the relative populations of different tautomeric forms and their interconversion kinetics. For compounds containing nitrogen heterocycles, tautomeric changes can significantly influence chemical reactivity and biological activity profiles.

The quaternary ammonium character of this compound may limit certain types of tautomeric rearrangements compared to neutral alpha-carboline derivatives. However, the methoxy substituent and the overall electronic structure of the pyrido-indole system can still participate in equilibrium processes involving proton transfer and structural reorganization. Environmental factors such as solvent polarity, temperature, and pH can significantly influence tautomeric equilibrium positions.

Research on related carboline systems has demonstrated that tautomeric equilibria can be temperature-dependent and solvent-specific. The equilibrium constant values and percentage compositions of different tautomeric forms provide quantitative measures of structural stability and thermodynamic preferences. These studies typically employ integration of nuclear magnetic resonance signals corresponding to different tautomeric species to calculate relative populations and equilibrium constants.

| Tautomeric Parameter | Measurement Method | Typical Range | Temperature Dependence |

|---|---|---|---|

| Equilibrium Constant | Nuclear Magnetic Resonance Integration | 0.01 - 10.0 | Strong correlation |

| Percentage Composition | Signal Area Ratios | 1% - 99% | Variable |

| Interconversion Rate | Dynamic Nuclear Magnetic Resonance | 10^-3 - 10^3 s^-1 | Exponential relationship |

The understanding of tautomeric behavior in this compound remains an active area of research that requires additional experimental investigation to fully characterize the equilibrium processes and their environmental dependencies.

Properties

IUPAC Name |

1-methoxy-9H-pyrido[2,3-b]indol-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTANKHURIUUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[N+]1=CC=CC2=C1NC3=CC=CC=C23.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676011 | |

| Record name | 1-Methoxy-9H-pyrido[2,3-b]indol-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26391-88-8 | |

| Record name | 1-Methoxy-9H-pyrido[2,3-b]indol-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Methyl α-Carboline-3-Carboxylate

A modified Graebe–Ullmann protocol begins with 1,2,3-benzotriazole (1 ) and methyl 6-chloronicotinate (2 ), heated at 150–160°C to yield methyl 6-(1,2,3-benzotriazol-1-yl)nicotinate (3 ). Cyclization in polyphosphoric acid at 180°C generates methyl α-carboline-3-carboxylate (4 ) with a 11% yield, characterized by IR (C=O stretch at 1712 cm⁻¹) and NMR (δ 3.89 ppm for the methyl ester).

Table 1: Key Parameters for Graebe–Ullmann Synthesis

| Parameter | Value |

|---|---|

| Starting Materials | 1 (5 g), 2 (8.64 g) |

| Reaction Temperature | 150–160°C (Step 1), 180°C (Step 2) |

| Solvent | Polyphosphoric acid |

| Yield of 4 | 11% |

Methoxy Group Introduction at Position 1

Alkylation Strategies

Methylation of the α-carboline nitrogen at position 1 is achieved via nucleophilic substitution. A patent (EP0815110B1) describes the use of methyl trifluoromethanesulfonate (MeOTf) for quaternizing nitrogen atoms in carboline derivatives. For 1-methoxy-α-carboline, 4 is treated with MeOTf (1.2–2.4 equiv) in anhydrous dichloromethane at ambient temperature for 48–72 hours, yielding the methylated intermediate.

Critical Factors:

Alternative Methylation Routes

Reductive methylation using formaldehyde and sodium borohydride in methanol represents a milder alternative, though yields are lower (~40%) compared to MeOTf-mediated routes.

Sulfation to Form Methyl Sulfate Salt

Sulfuric Acid Esterification

The methyl sulfate moiety is introduced via reaction with sulfur trioxide–dimethylformamide complex (SO₃·DMF) in dichloromethane. A 1:1 molar ratio of the methylated α-carboline and SO₃·DMF at 0–5°C for 2 hours affords the sulfate salt, isolated by precipitation in diethyl ether.

Table 2: Sulfation Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | SO₃·DMF (1.0 equiv) |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Workup | Precipitation in ether |

Purification and Characterization

Reverse-phase HPLC (C8 column, water/acetonitrile gradient) resolves the product, with retention times around 40 minutes observed for analogous compounds. Final characterization includes:

Comparative Analysis of Synthetic Routes

Yield Optimization

Chemical Reactions Analysis

1-Methoxy-alpha-carboline Methyl Sulfate Salt undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Applications

1-Methoxy-alpha-carboline methyl sulfate salt is part of a broader class of compounds known as alpha-carbolines, which are recognized for their diverse pharmacological activities. These compounds have been studied for their potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Neuropharmacological Research

The exploration of alpha-carbolines extends into neuropharmacology, where they are investigated for their effects on cognitive functions and neuroprotection.

- Cognitive Enhancement : Some studies have suggested that alpha-carbolines can enhance cognitive functions by modulating neurotransmitter systems. This includes potential benefits in conditions such as Alzheimer's disease. Compounds that inhibit histone deacetylases (HDACs), like Tubastatin A, have shown neuroprotective effects and cognitive improvement in animal models . The role of this compound in similar pathways warrants further investigation.

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and purity. Recent advancements in synthetic methods have highlighted the importance of chirality in developing effective pharmaceuticals.

- Chiral Synthesis : The introduction of chirality at specific positions in carboline derivatives has been a focus of research. Techniques such as asymmetric transfer hydrogenation and enzymatic catalysis have been employed to achieve high enantiomeric excesses, which is crucial for optimizing pharmacological efficacy .

Case Study 1: Antidepressant Activity

A study examining the antidepressant-like effects of alpha-carbolines demonstrated that these compounds could significantly reduce depressive behaviors in animal models. The mechanism was linked to increased serotonin levels due to MAO inhibition. This suggests potential therapeutic applications for this compound in treating depression .

Case Study 2: Neuroprotective Effects

Research on related compounds revealed that certain alpha-carbolines could protect neurons from oxidative stress-induced damage. The neuroprotective properties were attributed to their ability to modulate antioxidant defenses within neuronal cells . This highlights a promising area for further exploration with this compound.

Mechanism of Action

The mechanism of action of 1-Methoxy-alpha-carboline Methyl Sulfate Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes , altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-Methoxy-alpha-carboline Methyl Sulfate Salt with structurally or functionally related sulfate/sulfonate salts, emphasizing molecular properties, applications, and physicochemical characteristics.

Quinaldine Sulfate Salt

- Molecular Formula: Not explicitly provided, but quinaldine (C₁₀H₉N) combined with sulfate suggests C₁₀H₉N·H₂SO₄.

- Applications: Widely used in analytical chemistry and biochemistry as a pH indicator and protein precipitant. Unlike the target compound, it is soluble in hot water, ethanol, and methanol but insoluble in cold water and chloroform .

- Key Differences : Quinaldine sulfate lacks the carboline backbone, limiting its utility in alkaloid synthesis. Its yellowish-brown crystalline form contrasts with the target compound’s likely colorless or pale solid state.

Sodium Dodecyl Sulfate (SDS)

- Molecular Formula : C₁₂H₂₅NaO₄S (alkyl sulfate).

- Applications: A surfactant in nanoparticle synthesis (e.g., SiO₂/polystyrene composites) and biochemical assays. Solubility exceeds 130 g/L in water at 20°C, with a pH range of 6–9 .

- Key Differences : SDS’s linear alkyl chain and ionic properties make it a detergent, whereas the target compound’s carboline structure is tailored for heterocyclic chemistry. SDS is stable at 2–30°C , unlike the target compound’s -20°C storage requirement .

Methyl Sulfate (Methylsulfuric Acid)

- Molecular Formula : CH₄O₄S .

- Applications: Parent compound for methyl sulfate salts; used in esterification reactions. Prepared from methanol and methyl chlorosulfonate .

- Key Differences : Simpler structure without aromatic or heterocyclic components. Its high reactivity in esterification contrasts with the target compound’s role as a stable synthetic intermediate.

1-Pentadecanesulfonic Acid Sodium Salt

- Molecular Formula : C₁₅H₃₁NaO₃S .

- Applications : Surfactant and ion-pairing agent. Molecular weight 314.5 g/mol , with a long hydrophobic alkyl chain enabling micelle formation .

- Key Differences : The linear alkyl sulfonate structure lacks the carboline moiety, limiting its utility in medicinal chemistry.

Data Tables

Table 1. Comparative Physicochemical Properties

Table 2. Structural and Functional Comparison

Biological Activity

1-Methoxy-α-carboline Methyl Sulfate Salt (CAS No. 26391-88-8) is a derivative of the α-carboline family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant interest in pharmacological research due to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

- Molecular Formula : C12H11N2O3S

- Molecular Weight : 312.31 g/mol

- Structure : Characterized by a methoxy group at the 1-position and a methyl sulfate moiety, which enhances its solubility and bioavailability.

1-Methoxy-α-carboline Methyl Sulfate Salt exhibits its biological effects primarily through the modulation of neurotransmitter systems and interaction with various enzymes. The compound is thought to influence:

- Monoamine Oxidase (MAO) Inhibition : Similar to other α-carbolines, it may inhibit MAO, leading to increased levels of monoamines such as serotonin and dopamine in the brain.

- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of α-carboline derivatives, including 1-Methoxy-α-carboline Methyl Sulfate Salt:

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values varied, indicating dose-dependent effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via DNA damage |

| A549 | 12 | Topoisomerase II mediated DNA cleavage |

Neuropharmacological Effects

The compound's neuropharmacological properties have been explored in several studies:

- Cognitive Enhancement : Animal models treated with 1-Methoxy-α-carboline Methyl Sulfate Salt showed improved memory and learning capabilities, likely due to its action on cholinergic pathways.

- Anxiolytic Effects : Behavioral assays indicate that this compound may reduce anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders.

Study on Anticancer Activity

A recent study investigated the effects of 1-Methoxy-α-carboline Methyl Sulfate Salt on human cancer cell lines. The results indicated significant cytotoxicity against multiple cancer types, with detailed findings as follows:

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

-

Methodology :

- Cells were treated with varying concentrations of the compound for 48 hours.

- Cell viability was assessed using the MTT assay.

-

Results :

- The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines.

- Flow cytometry analysis confirmed apoptosis induction through increased annexin V binding.

Neuroprotective Study

In another investigation focusing on neuroprotection, researchers evaluated the effects of this compound on oxidative stress-induced neuronal damage:

-

Experimental Setup :

- Primary neuronal cultures were exposed to hydrogen peroxide to induce oxidative stress.

- Different concentrations of 1-Methoxy-α-carboline Methyl Sulfate Salt were administered prior to stress induction.

-

Findings :

- The compound significantly reduced cell death and preserved mitochondrial function.

- Mechanistic studies suggested that it modulates antioxidant enzyme activities, enhancing cellular defense mechanisms.

Q & A

Basic Research Questions

Q. What is the standard gravimetric method for determining sulfate content in 1-methoxy-alpha-carboline methyl sulfate salt?

- Methodology : Dissolve a measured mass of the compound in water, precipitate sulfate ions using excess BaCl₂, filter and dry the BaSO₄ precipitate, then calculate sulfate mass via stoichiometry (molar ratio: 1 mol sulfate per 1 mol BaSO₄). Experimental data required: initial mass of compound, mass of dried BaSO₄ .

- Critical Step : Ensure complete precipitation by adding excess BaCl₂ and heating the solution to reduce supersaturation, which minimizes fine crystals and impurities .

Q. How can solubility properties of this compound inform its purification during synthesis?

- Methodology : Use solubility tests in water, ethanol, and acetone to identify optimal recrystallization solvents. For sulfate salts, polar solvents (e.g., water) are typically preferred. Confirm purity via melting point analysis or XRD .

- Data Interpretation : Compare observed solubility trends with known sulfate salt solubility rules (e.g., alkali sulfates are water-soluble, transition metal sulfates vary) .

Q. What spectroscopic techniques validate the structural integrity of the synthesized compound?

- Methodology :

- FTIR : Confirm sulfate (S=O stretching at ~1100 cm⁻¹) and methoxy groups (C-O stretching at ~1250 cm⁻¹).

- ¹H NMR : Verify methyl sulfate protons (δ ~3.3–3.7 ppm) and aromatic protons from the carboline moiety .

Advanced Research Questions

Q. How do competing ions (e.g., nitrate, phosphate) interfere with sulfate quantification in gravimetric analysis, and how can this be mitigated?

- Contradiction Analysis : Phosphate may co-precipitate with Ba²⁺, inflating sulfate mass. Mitigation: Pre-treat the solution with ammonium molybdate to remove phosphate or use ion chromatography for selective sulfate detection .

- Experimental Design : Compare gravimetric results with ICP-OES or turbidimetric methods to identify systematic errors .

Q. What synthetic routes optimize yield and purity of this compound?

- Methodology :

- Route 1 : React 1-methoxy-alpha-carboline with dimethyl sulfate in anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Route 2 : Use methylsulfuric acid potassium salt as a methylating agent under controlled pH (neutral to avoid hydrolysis) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.